Cas no 5408-56-0 (2-Iododibenzob,dfuran)
2-Iododibenzob,dfuran Chemical and Physical Properties
Names and Identifiers
-
- 2-Iododibenzofuran
- NSC 10861
- 2-iododibenzo[b,d]furan
- 2-iodo-dibenzofuran
- 2-Jod-dibenzofuran
- 3-Iododibenzofuran
- MFCD00092649
- DTXSID90278973
- 4-IODO-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- Dibenzofuran, 2-iodo-
- NSC-10861
- I0968
- DS-11269
- 5408-56-0
- NSC10861
- C75539
- SCHEMBL2549311
- AKOS003617579
- SB67101
- DA-05070
- 2-Iododibenzob,dfuran
-
- MDL: MFCD00092649
- Inchi: 1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
- InChI Key: MNKSJEJNCQWHFE-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C1C=CC=CC=1O2
Computed Properties
- Exact Mass: 293.95400
- Monoisotopic Mass: 293.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 13.1A^2
Experimental Properties
- Density: 1.809
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 366.6°C at 760 mmHg
- Flash Point: 175.5°C
- Refractive Index: 1.764
- PSA: 13.14000
- LogP: 4.19060
2-Iododibenzob,dfuran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Iododibenzob,dfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0968-1g |
2-Iododibenzob,dfuran |
5408-56-0 | 98.0%(GC) | 1g |
¥1490.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH144-250mg |
2-Iododibenzob,dfuran |
5408-56-0 | 97% | 250mg |
757CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH144-50mg |
2-Iododibenzob,dfuran |
5408-56-0 | 97% | 50mg |
180.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH144-1g |
2-Iododibenzob,dfuran |
5408-56-0 | 97% | 1g |
1378.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I862274-1g |
2-Iododibenzofuran |
5408-56-0 | ≥98%(GC) | 1g |
1,211.40 | 2021-05-17 | |
| TRC | I695015-50mg |
2-Iododibenzo[b,d]furan |
5408-56-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I695015-100mg |
2-Iododibenzo[b,d]furan |
5408-56-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I695015-500mg |
2-Iododibenzo[b,d]furan |
5408-56-0 | 500mg |
$ 250.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH144-200mg |
2-Iododibenzob,dfuran |
5408-56-0 | 97% | 200mg |
450.0CNY | 2021-08-04 | |
| Alichem | A019094168-1g |
2-Iododibenzo[b,d]furan |
5408-56-0 | 95% | 1g |
$229.95 | 2023-09-01 |
2-Iododibenzob,dfuran Suppliers
2-Iododibenzob,dfuran Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Iododibenzob,dfuran
2-Iododibenzob,dfuran (CAS No. 5408-56-0): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
2-Iododibenzob,dfuran (CAS No. 5408-56-0) is a unique and versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its iodine-substituted dibenzofuran structure, exhibits a range of properties that make it an attractive candidate for various applications, including organic synthesis, materials science, and drug discovery.
The chemical structure of 2-Iododibenzob,dfuran consists of a dibenzofuran core with an iodine atom attached to the second carbon position. This specific substitution imparts unique reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry. The iodine atom serves as a versatile handle for further functionalization through various coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, which are widely used in the synthesis of complex organic molecules.
In the realm of materials science, 2-Iododibenzob,dfuran has shown promise as a precursor for the development of advanced functional materials. Recent studies have explored its potential in the synthesis of conjugated polymers and small molecules for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be finely tuned by modifying the substituents on the dibenzofuran core, offering a wide range of possibilities for optimizing device performance.
In pharmaceutical research, 2-Iododibenzob,dfuran has been investigated for its potential therapeutic applications. Its structural features make it an attractive scaffold for the design and synthesis of bioactive compounds. For instance, derivatives of 2-Iododibenzob,dfuran have been explored as potential inhibitors of specific enzymes and receptors involved in various diseases. One notable example is the development of inhibitors targeting protein kinases, which play crucial roles in cellular signaling pathways and are implicated in numerous diseases, including cancer.
The synthetic accessibility of 2-Iododibenzob,dfuran has also been a subject of extensive research. Several efficient synthetic routes have been developed to access this compound and its derivatives. These methods typically involve palladium-catalyzed cross-coupling reactions and other transition-metal-mediated transformations. The ability to synthesize 2-Iododibenzob,dfuran in high yields and purity is essential for its practical application in both academic and industrial settings.
In addition to its synthetic utility, 2-Iododibenzob,dfuran has been studied for its photophysical properties. The presence of the iodine atom can influence the electronic structure and optical behavior of the molecule, making it suitable for applications in photodynamic therapy (PDT) and other light-based therapies. Recent advances in computational chemistry have provided insights into the electronic transitions and excited-state dynamics of 2-Iododibenzob,dfuran, further enhancing our understanding of its photophysical behavior.
The environmental impact of compounds like 2-Iododibenzob,dfuran is another important consideration. Researchers are increasingly focusing on developing green synthetic methods that minimize waste generation and reduce the use of hazardous reagents. Sustainable approaches to synthesizing this compound are being explored to ensure that its production aligns with environmental standards and regulations.
In conclusion, 2-Iododibenzob,dfuran (CAS No. 5408-56-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, materials science, and pharmaceutical development. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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